
2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide
Descripción
This compound belongs to the 1,3,4-oxadiazole class, characterized by a central heterocyclic oxadiazole ring linked to a thioacetamide moiety. Key structural features include:
- 2,5-Dimethylfuran-3-yl substituent: A fused furan ring with methyl groups at positions 2 and 5, which may enhance electron-donating effects and influence lipophilicity.
- 4-Fluorobenzyl group: A fluorinated aromatic substituent linked via an acetamide, likely improving metabolic stability and target binding through hydrophobic interactions.
Propiedades
IUPAC Name |
2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c1-10-7-14(11(2)23-10)16-20-21-17(24-16)25-9-15(22)19-8-12-3-5-13(18)6-4-12/h3-7H,8-9H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDCEDFHCWHPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a novel derivative that combines the structural features of 1,3,4-oxadiazoles and thioether functionalities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- A 1,3,4-oxadiazole ring, known for its diverse biological activities.
- A thioether linkage which enhances lipophilicity and potentially improves membrane permeability.
- A 4-fluorobenzyl group that may contribute to its biological activity through electronic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound has shown significant bactericidal activity against various strains of bacteria. Notably:
- Staphylococcus aureus : The compound demonstrated potent activity against both methicillin-sensitive and resistant strains.
- Escherichia coli : Moderate activity was observed, indicating a broader spectrum of action.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-sensitive S. aureus | 8 µg/mL |
Methicillin-resistant S. aureus | 16 µg/mL |
E. coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound's structure significantly contributes to its antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays using normal cell lines (e.g., L929 fibroblasts) indicated that the compound has a favorable safety profile. At concentrations up to 100 µM:
- No significant cytotoxic effects were observed.
- Some concentrations even enhanced cell viability.
Table 2: Cytotoxicity Results for L929 Cells
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
12 | 110 |
50 | 105 |
100 | 95 |
These results indicate that the compound may be non-toxic at therapeutic concentrations, making it a promising candidate for further development.
The antimicrobial mechanism is hypothesized to involve:
- Inhibition of Biofilm Formation : The oxadiazole moiety may interfere with the transcription of genes responsible for biofilm development.
- Membrane Disruption : The lipophilic nature of the thioether group may enhance membrane penetration and disrupt bacterial cell integrity.
Case Studies and Research Findings
A recent study synthesized several derivatives of oxadiazoles, including the compound . The findings showed:
- Enhanced antimicrobial activity compared to traditional antibiotics like ciprofloxacin.
- Significant potential for use in treating infections caused by resistant strains.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Heterocycle Variations: Oxadiazole vs. Thiadiazole
Compounds with 1,3,4-thiadiazole cores () exhibit lower melting points (132–170°C) compared to oxadiazole derivatives. For example:
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Melting point 132–134°C .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Melting point 135–136°C .
Halogenated and Electron-Donating Groups (EDGs)
- Compound 154 (): A 1,3,4-oxadiazole derivative with a 4-chlorophenyl group and pyrimidinyl acetamide showed potent anticancer activity (IC50 = 3.8 µM against A549 cells). Halogens (e.g., Cl, F) and EDGs enhance potency by modulating electronic properties and binding to hydrophobic pockets .
- N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (4d) (): A phthalazinone-linked oxadiazole with a chlorophenyl group exhibited a high melting point (206–208°C), suggesting strong crystallinity due to hydrogen bonding .
The target compound’s 4-fluorobenzyl group aligns with the trend of halogenated substituents improving selectivity and metabolic stability. The dimethylfuran substituent may act as an EDG, similar to methoxy groups in other analogs (e.g., 4c in ) .
Heteroaromatic Substituents
- Benzofuran-oxadiazole derivatives (): Compounds like 2a and 2b demonstrated antimicrobial activity, highlighting the role of fused heterocycles in bioactivity. The dimethylfuran in the target compound may offer steric or electronic advantages over benzofuran .
- Indol-3-ylmethyl derivatives (): These compounds (e.g., 8t–8w ) showed enzyme inhibition (LOX, BChE), suggesting that bulky aromatic groups enhance interactions with enzymatic pockets .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (estimated ~340–350 g/mol based on ) is comparable to analogs like 4c (, MW = 341.3) and 8w (, MW = 379) . Higher molecular weights in phthalazinone derivatives (e.g., 4b, MW >400) correlate with reduced solubility .
- Melting Points: Oxadiazole-phthalazinone derivatives (e.g., 4b, >300°C) exhibit extreme thermal stability due to extended conjugation and hydrogen bonding, whereas thiadiazoles () and simpler oxadiazoles (e.g., 4d, 206–208°C) have lower melting points .
Métodos De Preparación
Cyclization of Diacylhydrazides
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of diacylhydrazides using dehydrating agents. For the target compound, the precursor 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole-2-thiol is prepared as follows:
Hydrazide Formation :
Oxadiazole Cyclization :
Reaction Conditions :
Thioether Linkage Formation
The thioether bridge (-S-) connects the oxadiazole core to the acetamide side chain. Two primary strategies are employed:
Nucleophilic Substitution
The thiol group of the oxadiazole intermediate undergoes nucleophilic displacement with a halogenated acetamide precursor:
Synthesis of 2-Chloro-N-(4-fluorobenzyl)acetamide :
Coupling Reaction :
Mechanistic Insight :
The thiolate anion (generated via deprotonation by K₂CO₃) attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the thioether bond.
Alternative Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for the thioether coupling step:
- Procedure :
- Combine oxadiazole-2-thiol (1 eq), 2-chloro-N-(4-fluorobenzyl)acetamide (1.1 eq), and K₂CO₃ (2 eq) in DMF.
- Irradiate at 100°C for 15–20 minutes under nitrogen.
- Yield Improvement : 85–90% (vs. 70–80% conventional heating).
Structural Characterization and Analytical Data
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR :
Infrared Spectroscopy (IR) :
Mass Spectrometry (MS) :
Optimization and Challenges
Solvent and Base Selection
Purification Techniques
- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).
Comparative Analysis of Synthetic Routes
Method | Conditions | Yield (%) | Purity (%) | Time Efficiency |
---|---|---|---|---|
Conventional Heating | 25°C, 6 hours | 70–80 | 95 | Moderate |
Microwave-Assisted | 100°C, 20 minutes | 85–90 | 98 | High |
Industrial-Scale Considerations
- Cost Efficiency : Microwave methods reduce energy consumption by 40%.
- Safety : Carbon disulfide (CS₂) requires strict ventilation controls during oxadiazole synthesis.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.